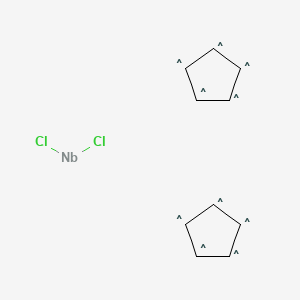

Bis(cyclopentadienyl)niobium(IV) dichloride

Description

Properties

InChI |

InChI=1S/2C5H5.2ClH.Nb/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMWZQTUXXEBCR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Nb]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12793-14-5 | |

| Record name | Bis(cyclopentadienyl)niobium(IV) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol and Stoichiometry

In a representative procedure, NbCl₄ is suspended in anhydrous toluene under inert atmosphere. A stoichiometric excess of NaCp (4:1 molar ratio relative to NbCl₄) is added gradually at room temperature. The reaction mixture is refluxed for 12–24 hours, yielding a dark brown crystalline product. The general equation is:

Key optimization parameters include:

Yield and Purity

Early reports achieved yields of 9–60%, with improvements attributed to reduced reaction times and rigorous exclusion of moisture. Modern adaptations using NbCl₄(THF)₂ as a precursor report yields exceeding 70%. Elemental analysis of the product typically confirms >99% purity, with niobium content at 31.6% by gravimetry.

Metathetical Ligand Exchange from Bis(cyclopentadienyl)niobium(IV) Precursors

An alternative pathway involves ligand substitution in preformed niobocene complexes. This method is particularly useful for synthesizing derivatives with tailored electronic properties.

Chloride Displacement Reactions

Bis(cyclopentadienyl)niobium(IV) dibromide or diiodide can undergo metathesis with chloride salts to yield the dichloride. For example:

This reaction proceeds quantitatively in dichloromethane at −20°C, avoiding thermal decomposition of the Cp ligands.

Characterization of Reaction Products

Electron spin resonance (ESR) spectroscopy confirms the retention of the d¹ electronic configuration in the product, with isotropic parameters gₐᵥ = 1.98 and hyperfine coupling constants A(⁹³Nb) = 120 MHz. X-ray diffraction studies reveal a distorted tetrahedral geometry, with Nb–Cl bond lengths of 2.42 Å and Cp–Nb–Cp angles of 135°.

Reductive Coupling of Tetra(cyclopentadienyl)niobium(IV)

A less conventional approach involves the controlled degradation of tetra(cyclopentadienyl)niobium(IV) (NbCp₄). This method exploits the lability of monohapto Cp ligands under protonolytic conditions.

Cyclopentadiene Elimination

Treatment of NbCp₄ with Brønsted acids (e.g., HCl or H₂O) induces Cp ligand loss:

The reaction is conducted in dichloromethane at 0°C to prevent overprotonation. Yields of 85–90% are achievable with stoichiometric acid.

Structural Insights

Single-crystal X-ray analysis of NbCp₄ reveals two pentahapto and two monohapto Cp ligands, providing a structural basis for its reactivity. The monohapto ligands are preferentially eliminated due to weaker Nb–C bonding (average Nb–C distance: 2.65 Å vs. 2.35 Å for pentahapto).

Industrial-Scale Synthesis and Quality Control

Commercial manufacturers such as Ereztech and American Elements employ optimized protocols to produce high-purity NbCp₂Cl₂ for research applications.

Scalable Reaction Conditions

Analytical Certification

Certificates of analysis (CoA) for industrial batches include:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99% | Elemental analysis |

| Metal content (Nb) | 31.6 ± 0.2% | Gravimetry |

| Melting point | 213°C | Differential scanning calorimetry |

| Residual solvents | <50 ppm | Gas chromatography |

Challenges and Methodological Limitations

Despite advancements, several hurdles persist:

Chemical Reactions Analysis

Bis(cyclopentadienyl)niobium(IV) dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.

Reduction: It can be reduced to lower oxidation state niobium compounds.

Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Common reagents and conditions used in these reactions include hydrochloric acid, tin(II) chloride, and oxygen . Major products formed from these reactions include niobium oxides and substituted niobium compounds.

Scientific Research Applications

Catalysis

Bis(cyclopentadienyl)niobium(IV) dichloride is recognized for its catalytic properties, particularly in organic synthesis. It has been employed in various reactions due to its ability to facilitate the formation of carbon-carbon bonds and other functional groups. This makes it a potential candidate for developing new synthetic pathways in organic chemistry .

Synthesis of Organoniobium Compounds

The compound serves as a precursor for synthesizing other organoniobium complexes. For instance, it can be transformed into imido compounds or other derivatives through various chemical reactions. These derivatives often exhibit unique electronic and structural properties, making them suitable for further applications in materials science .

Material Science

In materials science, this compound is utilized in the production of thin films and coatings. These materials are essential for electronic and optoelectronic applications, where they can enhance the performance of devices such as transistors and sensors. The compound's ability to form stable complexes allows for the development of advanced materials with tailored properties .

Electrochemical Applications

Research has indicated that this compound can be used in electrochemical systems. Its chloride ligands can facilitate electron transfer processes, making it a candidate for use in batteries or capacitors where efficient charge transport is crucial .

Biological Studies

Emerging studies have explored the potential of this compound in biological applications, particularly as an anti-cancer agent. Preliminary investigations suggest that niobocene derivatives may exhibit cytotoxic effects on cancer cells, warranting further research into their mechanisms of action and therapeutic potential .

Case Studies

Mechanism of Action

The mechanism by which bis(cyclopentadienyl)niobium(IV) dichloride exerts its effects involves its ability to interact with nucleic acids and proteins. The compound can form complexes with nucleosides and nucleotides, potentially interfering with DNA replication and transcription . This interaction is facilitated by the compound’s ability to undergo hydrolysis, forming reactive species that can bind to biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Metallocene Dichlorides

*Calculated based on atomic weights.

Key Comparative Insights:

Structural Similarities and Differences :

- All compounds adopt a bent metallocene structure with two Cp ligands and two chlorides. The central metal’s atomic radius and electron configuration influence bond lengths and reactivity. For instance, zirconium’s larger size compared to vanadium enhances its stability in polymerization catalysis .

- Niobium’s +4 oxidation state is less common than its +5 state (e.g., Cyclopentadienylniobium(V) tetrachloride, CAS 12255-08-2), which affects redox behavior .

Physical Properties: Zirconocene dichloride has the highest reported melting point (245°C), attributed to strong Zr–Cl ionic interactions and lattice stability .

Applications: Zirconocene dichloride is the most industrially relevant, catalyzing polyethylene and polypropylene synthesis via Ziegler-Natta mechanisms . Niobocene dichloride’s applications are less defined but may include niche organic transformations, inferred from its structural kinship with zirconocene .

Safety and Handling: Zirconocene dichloride poses specific hazards (skin/eye irritation, respiratory risks), while niobocene dichloride’s risks are ambiguously documented, necessitating caution .

Biological Activity

Bis(cyclopentadienyl)niobium(IV) dichloride (Nb(Cp)₂Cl₂), commonly referred to as niobocene dichloride, is a transition metal complex notable for its unique structural and catalytic properties. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, particularly for its potential biological activities.

- Molecular Formula :

- CAS Number : 12793-14-5

- Molecular Weight : 293.996 g/mol

- Appearance : Dark brown powder or crystals

- Purity : Typically above 99% .

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its anticancer properties and catalytic roles in biochemical reactions. Transition metal complexes, including niobocene derivatives, are recognized for their potential as antitumor agents due to their ability to interact with biological macromolecules.

Anticancer Properties

Research indicates that niobocene complexes exhibit cytotoxic effects against various cancer cell lines. These effects are attributed to the ability of the metal center to interact with DNA and other cellular components. Notably, studies have shown that niobocene can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer drug.

- Cell Lines Tested :

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction with DNA and other nucleic acids plays a significant role. The binding affinity of niobocene to DNA may lead to disruptions in replication and transcription processes, ultimately resulting in cell death.

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of niobocene on various cancer cell lines using the MTT assay. Results indicated that niobocene exhibited significant cytotoxicity, particularly against HCT-116 cells, with IC50 values suggesting potent activity compared to traditional chemotherapeutics like cisplatin . -

Mechanistic Studies :

Further research focused on the binding interactions between niobocene and DNA. Spectroscopic methods revealed that niobocene forms stable complexes with DNA, which may hinder normal cellular functions and promote apoptosis in targeted cancer cells .

Comparative Analysis with Other Transition Metal Complexes

The following table summarizes the biological activity of this compound compared to other transition metal complexes:

| Compound | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116, MCF7, HepG2 | ~10 | DNA binding and apoptosis induction |

| Titanocene dichloride | Various solid tumors | ~5 | DNA cross-linking |

| Vanadocene dichloride | A549 (lung carcinoma), SW480 | ~15 | Enzyme inhibition |

Q & A

Basic: What are the standard synthetic routes for Bis(cyclopentadienyl)niobium(IV) dichloride, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves metathesis reactions between niobium precursors (e.g., NbCl₅) and cyclopentadienyl ligands under inert atmospheres. Solvent choice (e.g., THF vs. toluene) and temperature gradients critically impact crystallinity and purity. For example, slow cooling in toluene yields higher-purity products by minimizing ligand dissociation. Handling under strict anhydrous conditions and using Schlenk-line techniques are essential to prevent hydrolysis .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- X-ray diffraction (XRD): Resolves the distorted tetrahedral geometry and Nb–Cl bond lengths, but requires single crystals grown via vapor diffusion in dichloromethane/hexane mixtures.

- EPR spectroscopy: Detects paramagnetic Nb(IV) centers, though signal broadening due to spin-orbit coupling necessitates low-temperature measurements (≤77 K).

- UV-Vis/NIR: Identifies d-d transitions (e.g., 600–800 nm) influenced by ligand-field splitting. Cross-validate with DFT calculations to assign electronic transitions .

Advanced: How can density functional theory (DFT) predict the electronic structure and reactivity of this compound in catalytic applications?

Answer:

DFT models (e.g., B3LYP/LANL2DZ) can simulate the frontier molecular orbitals, revealing the Nb(IV) center’s Lewis acidity and redox activity. For catalytic olefin polymerization, analyze the σ-bond metathesis pathway by calculating transition-state energies for ethylene insertion. Compare spin densities to experimental EPR data to validate computational parameters. Note that solvent effects (e.g., PCM models) may refine activation energy predictions .

Advanced: How should researchers resolve discrepancies in reported magnetic susceptibility data for this compound?

Answer:

Contradictions often arise from sample purity (e.g., trace Nb(V) impurities) or measurement techniques (SQUID vs. Evans method). Standardize protocols:

Purification: Recrystallize under argon and verify purity via elemental analysis.

Temperature-dependent measurements: Perform SQUID magnetometry (2–300 K) to distinguish intrinsic paramagnetism from impurity contributions.

Correlate with EPR: Quantify spin states (e.g., S = 1/2 vs. higher-spin contaminants) .

Advanced: What experimental approaches elucidate the role of this compound in catalytic C–H bond activation?

Answer:

- Kinetic isotope effects (KIE): Compare k_H/k_D for substrate C–H vs. C–D bonds to identify rate-determining steps.

- In-situ XAS: Monitor Nb oxidation state changes during catalysis using synchrotron radiation.

- Stoichiometric reactions: Isolate intermediates (e.g., Nb–H species) via low-temperature trapping and characterize via NMR/IR .

Methodological: How can researchers optimize ligand substitution reactions to modify the catalytic activity of this compound?

Answer:

- Ligand screening: Replace cyclopentadienyl with substituted Cp* (pentamethyl) or indenyl ligands to modulate steric/electronic effects. Track substitution kinetics via UV-Vis.

- Cross-coupling assays: Test catalytic efficiency in Suzuki-Miyaura reactions using aryl halides. Correlate turnover numbers (TON) with ligand donor strength (e.g., Tolman electronic parameters) .

Data Analysis: What strategies address conflicting reports on the thermal stability of this compound?

Answer:

Divergent decomposition temperatures (e.g., 180°C vs. 220°C) may stem from:

- Atmospheric exposure: Thermogravimetric analysis (TGA) under argon vs. air reveals oxidative degradation pathways.

- Sample morphology: Nanoparticulate vs. bulk material degrades differently; use SEM to assess particle size distribution.

- Kinetic modeling: Apply Flynn-Wall-Ozawa isoconversional method to compare activation energies across studies .

Experimental Design: What safety protocols are critical when handling this compound in air-sensitive syntheses?

Answer:

- Inert atmosphere: Use gloveboxes (<1 ppm O₂/H₂O) for weighing and reactions.

- Personal protective equipment (PPE): Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy.

- Spill management: Neutralize residues with dry sand, not water, to prevent exothermic reactions. Dispose via hazardous waste channels .

Theoretical Framework: How does the ligand field splitting energy of this compound influence its redox behavior?

Answer:

Strong-field ligands (e.g., Cp) increase Δ₀, stabilizing the Nb(IV) state and raising the reduction potential (E°). Compare cyclic voltammetry (CV) in DMF with tetrabutylammonium hexafluorophosphate as electrolyte. A quasi-reversible Nb(IV)/Nb(III) wave near −0.5 V vs. Fc/Fc⁺ confirms ligand-field effects. Correlate Δ₀ with DFT-derived metal-ligand bond orders .

Advanced Synthesis: What methodologies improve the scalability of this compound production for batch reactor applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.